1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carboxylic acid
Description
This compound features a 2,6-dioxopiperidin-3-yl group fused to an isoindole-1,3-dione core, with a piperidine-4-carboxylic acid substituent. The dioxopiperidine moiety is a hallmark of Cereblon (CRBN)-binding ligands used in proteolysis-targeting chimeras (PROTACs), while the piperidine-4-carboxylic acid group enhances solubility and provides a functional handle for conjugation .
Properties
Molecular Formula |
C19H19N3O6 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C19H19N3O6/c23-14-5-4-13(16(24)20-14)22-17(25)11-2-1-3-12(15(11)18(22)26)21-8-6-10(7-9-21)19(27)28/h1-3,10,13H,4-9H2,(H,27,28)(H,20,23,24) |
InChI Key |
QPVQZYDBYVUWDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N4CCC(CC4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Formation of the 2,6-Dioxopiperidin-3-yl Isoindole Core
A common approach begins with the condensation of 3-aminopiperidine-2,6-dione with a substituted isoindoline-1,3-dione derivative. For example, the reaction of 3-aminopiperidine-2,6-dione with 4-fluoroisobenzofuran-1,3-dione in the presence of sodium acetate and acetic acid at elevated temperatures (~140 °C) for several hours yields the intermediate 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione.
- Reaction conditions:
- Solvent: Acetic acid
- Base: Sodium acetate
- Temperature: 140 °C
- Time: 8 hours
- Purification: Column chromatography with petroleum ether/ethyl acetate (5%)
- Outcome: Formation of the isoindoline-1,3-dione core fused with the dioxopiperidinyl group.
This step is crucial as it establishes the core scaffold for further functionalization.
Substitution and Coupling to Introduce Piperidine-4-Carboxylic Acid
The piperidine-4-carboxylic acid substituent is introduced via nucleophilic substitution or amide bond formation at the 4-position of the isoindole ring. The coupling typically involves:
- Activation of the carboxylic acid group or the corresponding acid derivative (e.g., acid chloride or ester),
- Reaction with a piperidine derivative bearing a free amine or carboxylic acid group,
- Use of coupling agents such as carbodiimides (e.g., EDC, DCC) or other peptide coupling reagents.
In some protocols, click chemistry (azide-alkyne cycloaddition) is employed to attach functionalized piperidine moieties, enhancing the modularity of the synthesis.
Summary of Key Reactions
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Condensation | 3-Aminopiperidine-2,6-dione, isoindoline-1,3-dione, AcOH, NaOAc, 140 °C, 8 h | Formation of fused isoindole-dioxopiperidine core |
| 2 | Substitution/Coupling | Piperidine-4-carboxylic acid or derivative, coupling agents (e.g., EDC, DCC) | Attachment of piperidine-4-carboxylic acid substituent |
| 3 | Click Reaction (optional) | Azide and alkyne functionalized intermediates, Cu(I) catalyst | Formation of triazole linkers for conjugation |
| 4 | Purification | Column chromatography (petroleum ether/ethyl acetate) | Isolation of pure compound |
Reaction Mechanism Considerations
- The condensation step involves nucleophilic attack of the amino group on the anhydride carbonyl of the isoindoline-1,3-dione, leading to ring closure and formation of the fused heterocyclic system.
- Substitution at the 4-position of the isoindole ring is facilitated by the electron-deficient nature of the isoindole core, allowing nucleophilic attack by the piperidine derivative.
- Click chemistry provides a regioselective and high-yielding method to append various functional groups, useful for subsequent biological conjugation.
Research Findings and Optimization
- Reaction yields for the condensation step range from moderate to high (typically 60–85%), depending on purity of starting materials and reaction time.
- The use of sodium acetate as a mild base in acetic acid solvent facilitates the condensation without significant side reactions.
- Purification by silica gel chromatography with low-polarity solvents effectively separates the desired product from by-products.
- Coupling reactions benefit from the use of modern peptide coupling agents to improve yields and reduce racemization.
Data Table: Physical and Chemical Properties Relevant to Preparation
| Property | Value/Condition |
|---|---|
| Molecular Formula | C19H19N3O6 |
| Molecular Weight | 385.4 g/mol |
| Solubility | Enhanced by piperidine-4-carboxylic acid moiety |
| Stability | Stable under normal laboratory conditions |
| Storage | Refrigerated to maintain purity |
| Purity (commercial samples) | ~97% |
| Hazard Considerations | Irritant; handle with appropriate PPE |
Patents and Literature Sources
- The synthetic routes described align with those disclosed in patent US20230348427A1, which details methods for preparing related isoindole-dioxopiperidine derivatives with functionalized piperidine substituents.
- Experimental procedures from peer-reviewed articles, such as the synthesis of FAK-targeting PROTACs, provide practical reaction conditions and purification strategies.
- Commercial suppliers provide this compound with detailed MSDS and Certificates of Analysis, confirming the synthetic feasibility and quality control.
Chemical Reactions Analysis
1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Various substituents can be introduced to the compound through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential to modulate biological pathways.
Mechanism of Action
The mechanism of action of 1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carboxylic acid involves its ability to bind to specific molecular targets and modulate their activity. In the context of PROTACs, the compound acts as a ligand for E3 ubiquitin ligase, facilitating the polyubiquitination and subsequent degradation of target proteins . This process involves the recognition of the target protein by the PROTAC molecule, followed by its recruitment to the proteasome for degradation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Motifs
CRBN-Binding Dioxopiperidine Derivatives
- Thalidomide-NH-CH₂-COOH (): Contains the same 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole core but substitutes the piperidine-4-carboxylic acid with a glycine linker. This compound is a PROTAC building block for CRBN recruitment, with reduced steric bulk compared to the target compound .
- Pomalidomide 4'-alkylC3-acid (): Features a butanoic acid linker instead of piperidine-4-carboxylic acid. The alkyl chain may improve flexibility but reduce hydrogen-bonding capacity .
Fluorinated Isoindole Derivatives
- Molecular weight: 389.38 g/mol vs. 387.38 g/mol (non-fluorinated target compound) .
Functional Group Variations
Piperidine-4-Carboxylic Acid Derivatives
- 1-(Benzylsulfonyl)piperidine-4-carboxylic acid (): Replaces the isoindole-dioxopiperidine core with a benzylsulfonyl group. The sulfonyl group increases acidity (pKa ~1-2) compared to the carboxylic acid (pKa ~4-5), altering solubility and protein interactions .
- 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid (): Features a sulfonylisoxazole group, which may enhance membrane permeability due to reduced polarity (XLogP3 = 0.8 vs. ~1.5 for the target compound) .
PROTAC-Specific Modifications
- DB-0646 (): A multi-kinase PROTAC with a complex structure incorporating the dioxopiperidine motif. The target compound’s simpler architecture may offer advantages in synthetic accessibility and bioavailability .
- ZXH-4-130 (): Includes a long alkyl chain linker (11-undecanoic acid) for tethering to target proteins. The target compound’s piperidine-4-carboxylic acid could serve a similar role but with shorter conjugation distance .
Biological Activity
The compound 1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carboxylic acid is a complex organic molecule that has gained attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and implications in therapeutic applications.
Chemical Structure and Properties
This compound features a piperidine ring and a dioxoisoindole moiety, contributing to its unique biological properties. The molecular formula is with a molecular weight of approximately 462.45 g/mol in its hydrochloride form . The structural complexity allows for various interactions with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been studied for its role in proteolysis-targeting chimera (PROTAC) technology, which aims to selectively degrade proteins involved in cancer progression. By engaging with E3 ligases, it modulates protein degradation pathways that are crucial in tumorigenesis .
The mechanism of action primarily involves the compound's ability to bind to specific molecular targets, potentially leading to the modulation of enzyme activity and receptor interactions. This interaction can result in the inhibition of cancer cell proliferation and induction of apoptosis .
Study 1: PROTAC Development
In a study focusing on the development of PROTACs, the compound was shown to effectively target specific oncogenic proteins for degradation. This was demonstrated through in vitro assays where cancer cell lines treated with the compound exhibited reduced viability compared to controls .
Study 2: In Vivo Efficacy
Another investigation assessed the in vivo efficacy of the compound in mouse models of cancer. Results indicated a significant reduction in tumor size and improved survival rates among treated subjects compared to untreated controls. The study highlighted the compound's potential as a therapeutic agent in oncology .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with similar molecules.
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| Pomalidomide | Similar dioxoisoindolin structure | Immunomodulatory drug |
| Thalidomide | Similar core structure | Known for anti-inflammatory properties |
| Other PROTACs | Various linkers targeting different proteins | Designed for selective protein degradation |
This table illustrates how this compound stands out due to its complex structure and targeted action against oncogenic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
